molecular formula C21H26N2O3 B6077428 N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide

N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No. B6077428
M. Wt: 354.4 g/mol
InChI Key: SSFVONAOFJVPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

MPEP acts as a selective antagonist of N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide, MPEP reduces the release of glutamate, a neurotransmitter that is involved in many physiological processes, including learning and memory, pain perception, and motor function.
Biochemical and Physiological Effects
MPEP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory. Additionally, MPEP has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPEP in lab experiments is its high selectivity for N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one of the limitations of using MPEP is that it can be difficult to obtain pure MPEP, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research involving MPEP. One area of interest is the potential therapeutic applications of MPEP in the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the role of N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide in various physiological processes, including pain perception and motor function, which may lead to the development of new therapies for these conditions. Finally, there is also interest in developing new and improved methods for synthesizing MPEP, which could improve the reproducibility of experiments and make it more widely available for research.

Synthesis Methods

The synthesis of MPEP involves the reaction of 2-(5-methyl-2-furyl)ethylamine with 2-phenylethyl isocyanate, followed by cyclization with 1,3-dicyclohexylcarbodiimide and 1-methylpiperidine-2,6-dione. The resulting compound is then purified using column chromatography to obtain pure MPEP.

Scientific Research Applications

MPEP has been widely used in scientific research to investigate the role of N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.

properties

IUPAC Name

N-[2-(5-methylfuran-2-yl)ethyl]-6-oxo-1-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-7-9-19(26-16)11-13-22-21(25)18-8-10-20(24)23(15-18)14-12-17-5-3-2-4-6-17/h2-7,9,18H,8,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFVONAOFJVPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCNC(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide

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